1-(2-methoxy-4-nitrophenyl)methanamine hydrochloride
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Overview
Description
1-(2-Methoxy-4-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H11ClN2O3. It is a derivative of methanamine, where the amine group is substituted with a 2-methoxy-4-nitrophenyl group. This compound is often used in chemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-4-nitrophenyl)methanamine hydrochloride typically involves the nitration of 2-methoxyaniline followed by a reduction and subsequent reaction with formaldehyde. The reaction conditions often include the use of strong acids like hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-4-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Reduction: 1-(2-methoxy-4-aminophenyl)methanamine hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-4-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitroaniline: Similar structure but lacks the methanamine group.
4-Methoxy-2-nitroaniline: Similar structure with different substitution pattern.
2-Nitrobenzylamine hydrochloride: Similar functional groups but different overall structure.
Uniqueness
1-(2-Methoxy-4-nitrophenyl)methanamine hydrochloride is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, combined with the methanamine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research applications .
Properties
CAS No. |
188630-70-8 |
---|---|
Molecular Formula |
C8H11ClN2O3 |
Molecular Weight |
218.6 |
Purity |
95 |
Origin of Product |
United States |
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